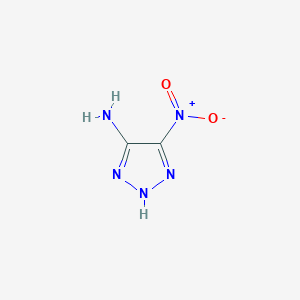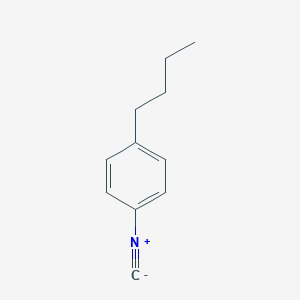
1-Butyl-4-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-isocyanobenzene, also known as BNIT, is a chemical compound that has been widely used in scientific research. It is a member of the isocyanobenzene family and has a molecular formula of C11H13NO. BNIT is a potent electrophile and has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Mechanism of Action
1-Butyl-4-isocyanobenzene covalently modifies nucleophilic residues in enzymes and proteins, leading to the formation of a stable adduct. This modification can affect the activity and function of the enzyme or protein. The mechanism of action of this compound has been extensively studied, and it has been shown to react preferentially with cysteine residues in proteins.
Biochemical and Physiological Effects:
The covalent modification of nucleophilic residues by this compound can affect the activity and function of enzymes and proteins. This modification can lead to changes in enzyme kinetics, protein structure, and protein-protein interactions. The biochemical and physiological effects of this compound have been extensively studied, and it has been shown to be a useful tool for studying the activity and function of various enzymes and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Butyl-4-isocyanobenzene in lab experiments include its potent electrophilic properties, which allow for the covalent modification of nucleophilic residues in enzymes and proteins. This modification can be used to study the activity and function of various enzymes and proteins. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of 1-Butyl-4-isocyanobenzene in scientific research. One area of interest is the development of more selective this compound analogs that can target specific nucleophilic residues in enzymes and proteins. Another area of interest is the use of this compound in the development of new drugs and therapies for various diseases. This compound has the potential to be used as a tool for studying the activity and function of various enzymes and proteins involved in disease pathways.
Synthesis Methods
1-Butyl-4-isocyanobenzene can be synthesized by reacting 4-nitrophenyl isocyanate with butylamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is a pale yellow solid that can be purified by recrystallization from ethanol.
Scientific Research Applications
1-Butyl-4-isocyanobenzene has been widely used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. It is a potent electrophile that can covalently modify nucleophilic residues such as cysteine, histidine, and lysine. This property has been utilized to study the activity and function of enzymes and proteins that contain nucleophilic residues. This compound has been used to study the mechanism of action of enzymes such as acetylcholinesterase, carbonic anhydrase, and lysozyme.
properties
CAS RN |
141399-15-7 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-butyl-4-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1H3 |
InChI Key |
JAWVCUNWTMNOOS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
synonyms |
Benzene, 1-butyl-4-isocyano- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

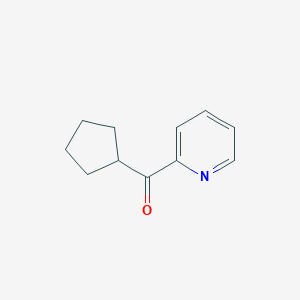
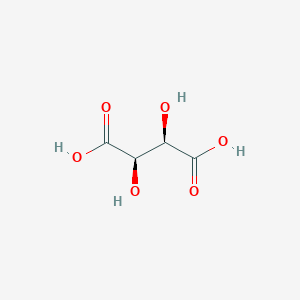
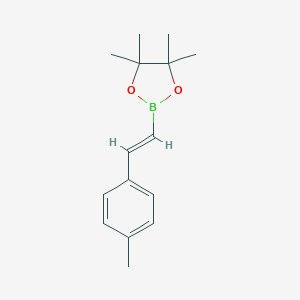
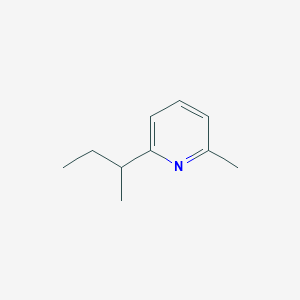
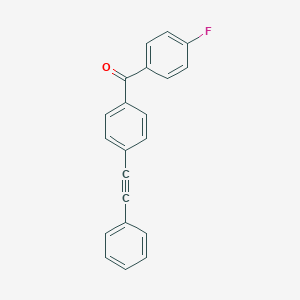
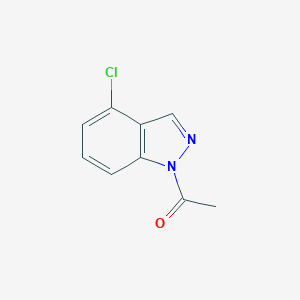
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
